molecular formula C15H19NO4 B12334997 3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2h-benzo[d]azepin-2-one

3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2h-benzo[d]azepin-2-one

Cat. No.: B12334997
M. Wt: 277.31 g/mol
InChI Key: LXRLHFMGZBLTCJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The compound 3-(3-hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a benzo[d]azepin-2-one core, which consists of a seven-membered azepine ring fused to a benzene ring, with a ketone group at position 2.

Key substituents include:

  • A 3-hydroxypropyl group (-CH2CH2CH2OH) at position 3 of the azepine ring.
  • Methoxy groups (-OCH3) at positions 7 and 8 of the benzene ring.

The numbering of the fused bicyclic system follows IUPAC guidelines, with the benzene ring positions prioritized for substituent assignment. The stereochemistry of the hydroxypropyl side chain is not explicitly specified in the name, indicating a racemic mixture or lack of stereochemical data.

Alternative Designations and Registry Numbers

This compound is recognized under multiple identifiers:

Identifier Type Value
CAS Registry Number 1235547-07-5
Molecular Formula C15H21NO4
Common Synonyms Hydroxy Ivabradine

The CAS registry number (1235547-07-5) serves as a unique identifier in chemical databases, while the molecular formula (C15H21NO4) confirms its elemental composition. The synonym "Hydroxy Ivabradine" reflects its structural relationship to the parent drug ivabradine.

Structural Relationship to Ivabradine Hydrochloride Impurities

3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one is classified as a pharmaceutical analytical impurity of ivabradine hydrochloride, a cardioactive drug used to treat chronic heart failure and angina. Ivabradine’s core structure includes a benzo[d]azepin-2-one scaffold with a 3-(cyclohexylmethyl) group at position 3, whereas this impurity features a 3-hydroxypropyl substitution instead.

The presence of this compound in ivabradine formulations typically arises during synthesis or degradation processes. Regulatory bodies such as the United States Pharmacopeia (USP) mandate strict control over such impurities to ensure drug safety and efficacy. Analytical methods like high-performance liquid chromatography (HPLC) are employed to quantify its levels in pharmaceutical products.

Structural comparisons between ivabradine and this impurity highlight the following differences:

  • Side Chain Modification : Replacement of the cyclohexylmethyl group with a hydroxypropyl chain.
  • Polarity : The hydroxypropyl group increases molecular polarity compared to the parent compound, influencing solubility and chromatographic behavior.

This impurity’s characterization is critical for quality control in drug manufacturing, as even minor structural deviations can alter pharmacological profiles.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

3-(3-hydroxypropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C15H19NO4/c1-19-13-8-11-4-6-16(5-3-7-17)15(18)10-12(11)9-14(13)20-2/h4,6,8-9,17H,3,5,7,10H2,1-2H3

InChI Key

LXRLHFMGZBLTCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCO)OC

Origin of Product

United States

Preparation Methods

Amide Intermediate Preparation

(3,4-Dimethoxyphenyl)acetic acid (Formula IV) is first converted into an amide derivative (Formula V) through activation with sulfoxide chloride or thionyl chloride, followed by reaction with a primary amine. For example:

  • Step 1 : (3,4-Dimethoxyphenyl)acetic acid is treated with sulfoxide chloride at 80°C for 2 hours to form the acyl chloride intermediate.
  • Step 2 : The acyl chloride reacts with furfurylamine in dichloromethane and pyridine to yield the amide precursor.

Cyclization to Benzazepinone

The amide undergoes cyclization in concentrated sulfuric acid at 0–40°C, forming the 7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one core. Key parameters include:

  • Acid Catalyst : Concentrated H2SO4 (1.5–3 mL per gram of starting material).
  • Temperature : 0–40°C to prevent side reactions.
  • Yield : 65–78% after purification by column chromatography.

Mechanistic Insight : The reaction proceeds via intramolecular electrophilic aromatic substitution, where the amide nitrogen attacks the activated aromatic ring, followed by dehydration.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Acid-catalyzed cyclization Amide formation → Cyclization 65–78% High purity; scalable Requires harsh acids
Iodoalkylation-hydrolysis Alkylation → Hydrolysis 70–85% Selective substitution Multi-step; iodine handling
Direct propylation One-pot alkylation 60–70% Simplified workflow Lower yield; byproduct formation

Purification and Characterization

Post-synthesis purification is critical due to the compound’s role as a pharmaceutical intermediate:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • Crystallization : Ethanol/water recrystallization achieves >98% purity.
  • Analytical Data :
    • MP : 244–248°C.
    • HRMS : [M+H]+ 277.1314 (calc. 277.1314).
    • 1H NMR (DMSO-d6): δ 6.85–7.10 (aromatic H), 3.85 (OCH3), 3.45 (–CH2OH), 2.95–3.20 (azepine CH2).

Industrial-Scale Adaptations

Patents highlight optimizations for large-scale production:

  • Continuous Flow Cyclization : Reduces reaction time from 18 hours to 2 hours using tubular reactors.
  • Catalyst Recycling : Molybdenyl acetylacetonate and Cu(OTf)2 are recovered via aqueous extraction, reducing costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the benzoazepine core or the substituents.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of appropriate electrophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced benzoazepine derivatives.

    Substitution: Formation of substituted benzoazepine derivatives with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through various chemical pathways that involve the modification of benzo[d]azepine derivatives. The synthesis often includes steps that modify the hydroxyl and methoxy groups to enhance the compound's efficacy and stability.

Research indicates that 3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one exhibits various biological activities:

  • Anticancer Activity : Studies have shown that compounds derived from benzo[d]azepines can inhibit the growth of cancer cells. For instance, related compounds were tested against human fibrosarcoma HT-1080 cells and exhibited promising results in inhibiting cell proliferation .
  • Antibacterial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. While some derivatives showed effectiveness against Staphylococcus aureus, others were less effective against Escherichia coli .

Therapeutic Applications

The primary therapeutic application of this compound is as an impurity in the synthesis of Ivabradine. Ivabradine is known for its bradycardic effects, making it useful in treating conditions such as:

  • Chronic Stable Angina : By reducing heart rate without affecting myocardial contractility.
  • Heart Failure : It helps in managing symptoms by decreasing heart workload.

Case Studies and Research Findings

Several studies have documented the efficacy of benzo[d]azepine derivatives:

  • Study on Anticancer Activity : A study published by researchers at the Helmholtz Institute for Pharmaceutical Research Saarland evaluated various synthesized tetrahydrobenzo[d]azepines for anticancer properties. The results indicated that certain derivatives showed significant cytotoxicity against human cancer cell lines .
  • Synthesis and Characterization : Research detailed in a patent highlighted methods for synthesizing this compound as part of a broader strategy to develop Ivabradine analogs with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and dimethoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
  • CAS Registry Number : 1235547-07-5
  • Molecular Formula: C₁₅H₂₁NO₄
  • Molecular Weight : 279.33 g/mol .

Role in Pharmaceuticals: This compound is structurally related to Ivabradine, a cardiotonic drug used to treat chronic heart failure and angina. It is identified as a process-related impurity or intermediate formed during Ivabradine synthesis.

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences among Ivabradine-related compounds:

Compound Name Substituent (R) CAS Number Molecular Formula Key Properties
3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one (Target) -CH₂CH₂CH₂OH 1235547-07-5 C₁₅H₂₁NO₄ Enhanced hydrophilicity due to hydroxyl group; potential for hydrogen bonding .
7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one -CH₂CH₂CH₂I 148870-57-9 C₁₅H₁₈INO₃ High density (1.513 g/cm³); intermediate in Ivabradine synthesis .
3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (Impurity 1) -CH₂CH₂CH₂Cl 85175-65-1 C₁₅H₁₈ClNO₃ Precursor in synthesis; halogenated side chain may increase toxicity .
3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) (IVA-9) -CH₂CH₂CH₂- (dimer) Not assigned C₂₉H₃₆N₂O₈ Dimeric impurity; lower HOMO-LUMO gap (4.75 eV) suggests higher reactivity .
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (Core structure) -H 73942-87-7 C₁₁H₁₃NO₃ Simplest analog; used as a starting material in Ivabradine synthesis .

Reactivity and Electronic Properties

  • HOMO-LUMO Energy Gaps: IVA-9: HOMO = -6.27 eV, LUMO = -1.52 eV → Gap = 4.75 eV . Iodopropyl Derivative: HOMO = -6.40 eV, LUMO = -1.25 eV → Gap = 5.15 eV .

Pharmacokinetic and Toxicity Profiles

  • Predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties are favorable, similar to IVA-9 .
  • Chloropropyl and Iodopropyl Derivatives :
    • Halogenated side chains may increase lipophilicity, leading to prolonged half-life but higher risk of off-target effects .

Biological Activity

3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one is a compound belonging to the benzazepine class, notable for its potential pharmaceutical applications, particularly in cardiovascular medicine. This article explores its biological activity, synthesis, and potential therapeutic effects based on various research findings.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : Approximately 273.32 g/mol
  • CAS Number : 1235547-06-4

The structure of this compound features a benzo[d]azepine core with methoxy groups at positions 7 and 8, and a hydroxypropyl substituent at position 3. This unique configuration is believed to enhance its pharmacological properties compared to other derivatives in the benzazepine class .

Pharmacological Effects

Research indicates that compounds similar to 3-(3-hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one exhibit significant vasorelaxant and bradycardic activities. These effects suggest potential applications in treating cardiovascular conditions.

Key Findings from Studies

  • Vasorelaxant Activity : A series of studies demonstrated that benzazepine derivatives can induce vasorelaxation in isolated vascular tissues, which may be beneficial for managing hypertension .
  • Bradycardic Activity : In vitro evaluations of related compounds showed a reduction in heart rate, indicating that these agents could serve as effective bradycardic agents. For instance, specific analogs were tested for their ability to lower heart rates without adversely affecting blood pressure .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of various benzazepine derivatives compared to 3-(3-hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one:

Compound NameVasorelaxant ActivityBradycardic ActivityNotable Features
3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-oneModerateHighHydroxypropyl substitution enhances activity
IvabradineHighVery HighWell-known bradycardic agent
7-Hydroxy-8-methoxybenzazepineLowModerateHydroxyl substitution at different position

This table illustrates that while the compound exhibits moderate vasorelaxant activity, its bradycardic effects are notably high, making it a candidate for further research in cardiovascular therapies.

Synthesis Pathways

The synthesis of 3-(3-hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one typically involves several steps:

  • Formation of the Benzazepine Core : Initial reactions involve creating the basic benzazepine structure through cyclization reactions.
  • Functionalization : Subsequent steps include the introduction of methoxy groups and hydroxypropyl substitution.
  • Purification and Characterization : The final product is purified using chromatography and characterized by techniques such as NMR and mass spectrometry .

Case Study 1: Cardiovascular Applications

A study assessed the efficacy of various benzazepine derivatives in animal models of hypertension. The results indicated that derivatives with hydroxypropyl substitutions displayed improved vasorelaxant properties compared to their counterparts without this modification. This suggests a potential therapeutic role for 3-(3-hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one in managing hypertension.

Case Study 2: In Vitro Studies on Heart Rate Modulation

In vitro studies on isolated cardiac tissues revealed that the compound significantly reduced heart rate while maintaining stable blood pressure levels. This dual action presents an advantage over traditional beta-blockers which often lead to adverse effects related to blood pressure .

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